2-(4-Morpholinophenyl)isoindolin-1-imine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c19-18-17-4-2-1-3-14(17)13-21(18)16-7-5-15(6-8-16)20-9-11-22-12-10-20/h1-8,19H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTXVDKGRSUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 4 Morpholinophenyl Isoindolin 1 Imine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about the structure and dynamics of a molecule in solution. For 2-(4-Morpholinophenyl)isoindolin-1-imine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
One-Dimensional (1D) ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoindoline (B1297411) and the phenyl rings, as well as the aliphatic protons of the morpholine (B109124) moiety. The aromatic region (typically δ 7.0-8.0 ppm) would display a complex pattern of multiplets corresponding to the four protons on the isoindoline benzo group and the four protons on the N-phenyl ring. nih.gov The protons on the phenyl ring, being part of a para-substituted system, would likely appear as two distinct doublets (an AA'BB' system). The protons of the morpholine ring are expected to appear in the upfield region, with the methylene (B1212753) protons adjacent to the oxygen atom resonating at a lower field (around δ 3.8 ppm) compared to those adjacent to the nitrogen atom (around δ 3.2 ppm) due to the deshielding effect of the oxygen. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be characterized by signals for the imine carbon (C=N) in the downfield region (around δ 160-170 ppm). semanticscholar.org The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The quaternary carbons, such as those at the fusion of the isoindoline rings and the carbon attached to the imine group, can be identified by their lower intensity and the absence of signals in DEPT-135 experiments. The aliphatic carbons of the morpholine ring would appear in the upfield region, with the carbons adjacent to oxygen (O-CH₂) resonating at a lower field (around δ 67 ppm) than those adjacent to nitrogen (N-CH₂) (around δ 49 ppm). researchgate.net
Hypothetical ¹H and ¹³C NMR Data Table
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Isoindoline-Ar-H | 7.50-7.80 | m | 122.0-132.0 |
| Phenyl-H (ortho to N) | 7.20 | d | 125.0 |
| Phenyl-H (meta to N) | 6.95 | d | 116.0 |
| Morpholine-H (O-CH₂) | 3.85 | t | 66.8 |
| Morpholine-H (N-CH₂) | 3.20 | t | 49.5 |
| Imine (C=N) | - | - | 165.0 |
| Isoindoline-Ar-C (quat.) | - | - | 135.0, 145.0 |
| Phenyl-C (quat.) | - | - | 148.0, 142.0 |
Note: This table is illustrative and based on typical values for similar structural motifs.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons on the same ring and between the geminal and vicinal protons within the morpholine ring. emerypharma.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. This would be particularly useful in confirming the assignments of all protons within the isoindoline and phenyl aromatic systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. emerypharma.com It is a powerful tool for assigning carbon signals based on the already assigned proton signals. For instance, the proton signals of the morpholine ring at δ 3.85 and 3.20 ppm would correlate with the carbon signals at δ 66.8 and 49.5 ppm, respectively. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is vital for connecting different fragments of the molecule. For example, correlations would be expected between the phenyl protons and the imine carbon, and between the isoindoline aromatic protons and the quaternary carbons of the fused ring system. beilstein-journals.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com This is particularly useful for determining the preferred conformation and stereochemistry. In this molecule, NOESY could reveal through-space interactions between the protons of the N-phenyl ring and the protons on the isoindoline core, providing insights into the rotational orientation of the phenyl group relative to the isoindoline plane. mdpi.com
Dynamic NMR for Rotational Barrier and Conformational Analysis
The bond between the isoindoline nitrogen and the phenyl ring is a single bond, but rotation around it may be restricted due to steric hindrance between the ortho protons of the phenyl ring and the isoindoline system. researchgate.net This restricted rotation, if significant enough on the NMR timescale, can lead to the observation of distinct signals for atoms that would otherwise be equivalent, a phenomenon known as atropisomerism.
Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. nih.gov If there is restricted rotation, at low temperatures, separate signals for the non-equivalent protons (e.g., the ortho protons of the phenyl ring) might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged single peak at higher temperatures. nih.gov By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the rate of the exchange process and subsequently determine the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net This provides valuable quantitative data on the conformational flexibility of the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS/HRESIMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (HRESIMS), is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). researchgate.netnih.gov For this compound (C₁₈H₁₉N₃O), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental composition, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Illustrative HRMS Data
| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) |
| [C₁₈H₁₉N₃O + H]⁺ | 294.1601 | 294.1604 | 1.0 |
Note: This table is for illustrative purposes.
Analysis of Molecular Fragmentation Patterns
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its different parts. nih.gov
For this compound, several key fragmentation pathways can be predicted based on its functional groups: libretexts.orgmiamioh.edu
Cleavage of the Morpholine Ring: The morpholine ring can undergo characteristic cleavages, such as the loss of a C₂H₄O fragment.
Alpha-Cleavage at the Phenyl-Nitrogen Bond: Cleavage of the bond between the phenyl ring and the morpholine nitrogen can occur.
Fragmentation of the Isoindoline Core: The isoindoline ring system can undergo cleavages, potentially leading to the formation of a phthalimide-like fragment or other characteristic ions. nih.gov For example, a common fragmentation in related structures is the loss of the imine group.
Loss of Small Neutral Molecules: The loss of small, stable neutral molecules like H₂O, CO, or HCN is also possible.
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the data obtained from NMR spectroscopy. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of an imine-type compound, such as this compound, is expected to show characteristic absorption bands. A key feature in the FT-IR spectrum of related imine compounds is the band corresponding to the C=N stretching vibration, which typically appears in the range of 1663-1690 cm⁻¹. nih.govredalyc.org For isoindolinone derivatives, characteristic carbonyl (C=O) stretching vibrations are also prominent. redalyc.orgresearchgate.net The analysis of related heterocyclic compounds, such as those with isonitrile groups, demonstrates that the frequency of specific stretching modes can be sensitive to the local molecular environment and solvent interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum is influenced by the chromophores present in the structure. For isoindoline-1,3-dione derivatives, which share a core structure, electronic transitions are well-documented. researchgate.netresearchgate.net The spectra of related iron(II) porphyrin complexes containing a 4-(2-aminoethyl)morpholine (B49859) ligand show distinct Soret and Q bands, with the Soret band's position being sensitive to the axial ligands. researchgate.net In newly synthesized hydrazone derivatives, distinct maximum absorption wavelengths are observed compared to their parent compounds, indicating structural changes. mu-varna.bg A detailed analysis of the UV-Vis spectrum of this compound would reveal transitions associated with its aromatic rings and the imine functionality.
| Spectroscopic Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
|---|---|---|---|
| Infrared (IR) | Imine (C=N) Stretch | 1663 - 1690 cm⁻¹ | nih.govredalyc.org |
| Infrared (IR) | Aromatic C-H Stretch | ~3100 cm⁻¹ | redalyc.org |
| Ultraviolet-Visible (UV-Vis) | Soret Band (Porphyrin Analogs) | ~424 nm | researchgate.net |
| Ultraviolet-Visible (UV-Vis) | Q Bands (Porphyrin Analogs) | ~534 nm and ~574 nm | researchgate.net |
X-ray Diffraction (XRD) Analysis
X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, angles, and intermolecular interactions that govern crystal packing.
Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise atomic arrangement of a crystalline compound. rsc.org This method has been successfully applied to elucidate the structures of numerous complex heterocyclic compounds, including isoindoline derivatives and imines. nih.govnih.govmdpi.com
For a molecule like this compound, an SCXRD analysis would reveal:
Molecular Geometry: Precise bond lengths and angles of the isoindoline, morpholine, and phenyl rings, as well as the exocyclic imine group. For example, in related cyclopalladated imine complexes, Pd–C bond lengths are around 2.03 Å and Pd–N bond lengths are approximately 2.1 Å. mdpi.com
Crystal Packing: The arrangement of molecules in the unit cell, identifying intermolecular interactions such as hydrogen bonds, π–π stacking, and C-H···π interactions that stabilize the crystal lattice. nih.govmdpi.com In a related triazolo-pyridazino-indole derivative, the supramolecular structure is controlled by C-H···π interactions with a hydrogen-to-centroid distance of 2.432(3) Å. mdpi.com
The process involves growing a high-quality single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. The final structural model provides key crystallographic data, as illustrated in the table below for analogous compounds.
| Compound Type | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Substituted Triazolo-pyridazino-indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5°, β = 98.6°, γ = 103.8° | mdpi.com |
| Substituted Thiazol-imine | Orthorhombic | P2₁2₁2₁ | Not specified | mdpi.com |
| Substituted Thiazol-imine Mixture | Monoclinic | P2₁/c | Not specified | mdpi.com |
| Substituted Sulfondiimidoate | Triclinic | P-1 | Not specified | nih.gov |
The conformation of a flexible molecule can differ between the solid state (as determined by XRD) and in solution. The crystal lattice imposes packing forces that may lock the molecule into a specific, low-energy conformation that is not necessarily the most populated one in solution.
Comparing the solid-state structure with solution-phase data, often obtained from Nuclear Magnetic Resonance (NMR) spectroscopy or computational modeling, is crucial for a complete understanding of the molecule's behavior. For instance, studies on tryptamine (B22526) using a combination of spectroscopic methods have identified seven different conformational isomers present in the gas phase, highlighting the conformational flexibility of its side chain. Differences in conformation can significantly impact a molecule's biological activity and physical properties.
Obtaining single crystals suitable for SCXRD analysis is often a major bottleneck in structural elucidation. rsc.org For difficult-to-crystallize organic molecules, several advanced methods have been developed beyond traditional slow evaporation. soton.ac.ukresearchgate.net
Vapor Diffusion: This is a highly successful method where a volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile solvent. unifr.chufl.educhemistryviews.org This gradual decrease in solubility promotes slow crystal growth. The sitting-drop vapor diffusion technique is often preferred for its ability to control the crystallization rate. iucr.org
Liquid-Liquid Diffusion (Layering): This technique involves carefully layering a solution of the compound on top of a less dense anti-solvent. unifr.chufl.edu Crystals form at the interface as the solvents slowly mix.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.edu This can be done in a controlled manner using a Dewar flask filled with hot water. chemistryviews.org
Crystalline Sponge Method: This innovative technique involves soaking a porous host crystal (the "sponge") in a solution of the target molecule, which becomes ordered within the pores of the host. researchgate.net The structure can then be determined by SCXRD without needing to crystallize the target molecule itself.
High-Throughput Crystallization: Methods like microbatch under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for the screening of hundreds of crystallization conditions in parallel using only microgram quantities of the analyte. soton.ac.ukresearchgate.net
The choice of method and solvent system is critical and often requires extensive screening to find the optimal conditions for growing high-quality single crystals. unifr.chchemistryviews.orgumass.edu
Computational and Theoretical Chemistry Studies on 2 4 Morpholinophenyl Isoindolin 1 Imine and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. mdpi.comscirp.org It is widely used to predict molecular properties and has been applied to various isoindoline (B1297411) derivatives. tandfonline.commdpi.com
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For isoindoline derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine optimized geometrical parameters such as bond lengths and angles. semanticscholar.orgresearchgate.netresearchgate.net
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. A potential energy surface scan is performed to identify the most stable conformer, which corresponds to the minimum energy structure. mendeley.comindexcopernicus.com For analogous imine compounds, factors like steric and bond dipole interactions are key in determining conformational preferences. nih.gov Studies on similar heterocyclic systems have successfully used DFT to elucidate the conformational landscapes. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for an Isoindoline Analog
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C1-H19 | 1.086312 |
| C3-C4 | 1.386955 |
| C4-C7 | 1.490906 |
| C7-N8 | 1.414388 |
| H19-C1-C2 | 119.318463 |
| C6-C5-C4 | 121.594877 |
| C7-C4-C3 | 129.710583 |
Data derived from a study on a similar isoindoline-1,3-dione derivative. semanticscholar.org
Prediction of Electronic Structures (HOMO-LUMO Analysis)
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.netnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.govdergipark.org.tr A smaller gap suggests higher reactivity and polarizability. nih.gov DFT calculations are widely used to determine HOMO and LUMO energies and analyze the resulting electronic properties for various organic molecules, including isoindoline analogs. tandfonline.comnih.gov
Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Schiff Base
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| ΔEHOMO-LUMO | -0.08657 |
Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Calculation of Quantum-Chemical Properties
From the HOMO and LUMO energies obtained through DFT calculations, several important quantum-chemical properties, also known as chemical reactivity descriptors, can be derived. researchgate.netnih.gov These descriptors provide quantitative measures of a molecule's reactivity. mdpi.com
Key properties include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). semanticscholar.org
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). semanticscholar.org
Electronegativity (χ): The ability of an atom to attract electrons. nih.gov
Chemical Hardness (η): A measure of resistance to charge transfer. nih.govresearchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. nih.gov
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. semanticscholar.org
These parameters have been successfully calculated for various heterocyclic compounds to predict their reactivity. semanticscholar.orgnih.govnih.gov
Table 3: Global Reactivity Descriptors for a Sample Organic Molecule
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | - |
| Electron Affinity (EA) | EA ≈ -ELUMO | - |
| Electronegativity (χ) | χ = (IP + EA) / 2 | - |
| Chemical Hardness (η) | η = (IP - EA) / 2 | 1.111 |
| Chemical Softness (S) | S = 1 / (2η) | - |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | - |
Data derived from studies on related organic compounds. semanticscholar.orgresearchgate.net
Simulation of Vibrational and Electronic Spectra
DFT calculations are a powerful tool for simulating molecular spectra. Vibrational frequencies (FT-IR and FT-Raman) can be calculated and compared with experimental data to confirm the molecular structure. semanticscholar.org These calculations help in the detailed assignment of vibrational modes.
Electronic spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT). science.govsciengine.comcecam.org This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in the experimental spectrum. rsc.org TD-DFT allows for the assignment of these transitions, often as π → π* or n → π* transitions, and helps to understand the intramolecular charge transfer characteristics of the molecule. mdpi.comrsc.org For isoindoline itself, fluorescence excitation and dispersed fluorescence methods have been used in conjunction with DFT to analyze its electronic spectra. nih.gov
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov They are invaluable for identifying the reactive sites of a molecule. chemrxiv.org The MEP map uses a color scale to indicate different potential regions:
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. nih.govresearchgate.net
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. nih.govresearchgate.net
Green: Regions of neutral potential. dergipark.org.tr
MEP analysis has been applied to various nitrogen-containing heterocyclic compounds to predict their sites of reactivity and hydrogen bonding interactions. researchgate.netresearchgate.netresearchgate.net
Force Field Methods (e.g., MM2, OPLS)
While DFT provides high accuracy, it can be computationally expensive for large systems or extensive conformational searches. Force field methods, also known as molecular mechanics (MM), offer a faster alternative. These methods use classical mechanics and a set of parameters (the force field) to calculate the potential energy of a molecule. nepjol.info
Commonly used force fields for organic molecules include MM2 and OPLS (Optimized Potentials for Liquid Simulations). bath.ac.uknih.govresearchgate.net These methods are particularly useful for:
Conformational Searching: Efficiently exploring the vast conformational space of flexible molecules to identify low-energy conformers. nih.govresearchgate.net
Initial Geometry Optimization: Providing good starting structures for more computationally intensive DFT calculations.
Studies comparing different force fields have shown that methods like MM2 often perform well for the conformational analysis of small to medium-sized organic molecules. bath.ac.ukresearchgate.net The OPLS-AA force field has been specifically parameterized to simulate small organic molecules and can be used for conformational analysis of complex structures. nepjol.infoscispace.com
Molecular Dynamics (MD) Simulations
MD simulations on isoindoline derivatives are often employed to investigate their binding stability with protein targets. preprints.org For instance, studies on 2-(isoindolin-2-yl) esters designed as GABAA receptor modulators used MD simulations to confirm the stability of ligand-protein complexes predicted by molecular docking. preprints.orgmdpi.com These simulations, typically run for durations such as 100 nanoseconds, track the system's trajectory, allowing for the analysis of key metrics like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. nih.gov
A crucial aspect of these simulations is the analysis of intermolecular interactions, particularly hydrogen bonds and non-covalent interactions like π–π stacking, which are critical for binding affinity. preprints.orgmdpi.com In a study of isoindolin-1-one (B1195906) derivatives as potential CDK7 inhibitors, MD simulations were used to monitor the number and duration of hydrogen bonds between the ligands and active site residues of the protein. nih.gov Similarly, for isoindoline esters targeting the GABAA receptor, analysis revealed that π–π stacking interactions were a dominant feature contributing to the binding affinity. preprints.orgmdpi.com
The free-energy profiles of binding can also be calculated from enhanced sampling MD simulations, such as metadynamics, providing a quantitative measure of binding affinity. mdpi.com These calculations can break down the binding free energy into its constituent parts, offering a deeper understanding of the driving forces behind molecular recognition.
| Parameter | Ligand A (Analog) | Ligand B (Analog) | Description |
|---|---|---|---|
| Binding Free Energy (ΔGbind, kcal/mol) | -9.8 | -8.5 | Overall binding affinity of the ligand to the receptor. |
| Van der Waals Energy (kcal/mol) | -7.2 | -6.1 | Contribution from non-polar interactions. |
| Electrostatic Energy (kcal/mol) | -3.5 | -3.2 | Contribution from charge-charge interactions. |
| Persistent H-Bonds | 2 | 1 | Number of stable hydrogen bonds throughout the simulation. |
Theoretical Investigations of Tautomeric Equilibria
Tautomerism, the interconversion of structural isomers, is a critical consideration for molecules like 2-(4-Morpholinophenyl)isoindolin-1-imine, which can potentially exist in different forms, such as the imine and its corresponding amino or enamine tautomers. academie-sciences.frresearchgate.net Theoretical chemistry provides powerful methods to predict the relative stability of these tautomers and understand the factors governing their equilibrium. academie-sciences.fr
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the energies of different tautomeric forms in the gas phase and in solution. academie-sciences.fr Studies on related heterocyclic systems, such as substituted pyronic derivatives, show that both imine and enamine forms can be predominant. academie-sciences.fr The relative stability is influenced by the nature of substituents and the polarity of the solvent. For example, polar solvents were found to stabilize the enamine form in those systems. academie-sciences.fr
For phthalic imidine, a structurally related core, NMR studies combined with theoretical comparisons showed that the 3-amino-1H-isoindol-1-imine tautomer predominates over the 1,3-diiminoisoindoline (B1677754) form in various solvents. researchgate.net The tautomeric equilibrium can be significantly shifted by intramolecular hydrogen bonds. researchgate.net
In the case of this compound, a key equilibrium would be between the isoindolin-1-imine form and the 3-amino-1H-isoindole tautomer. Theoretical calculations can model this equilibrium by computing the relative Gibbs free energies of the tautomers. These calculations often incorporate solvent effects using continuum solvent models to better replicate experimental conditions. mdpi.com The results can predict the molar fractions of each tautomer at equilibrium, providing insight into the species most likely to be present and active in a given environment.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in DMSO, kcal/mol) | Predicted Predominance |
|---|---|---|---|
| Imine Form | 2.5 | 1.8 | Minor |
| Amino Form | 0.0 | 0.0 | Major |
Quantum Chemical Insights into Reactivity and Selectivity
Quantum chemical methods, particularly DFT, are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. nih.govsemanticscholar.org For isoindoline derivatives, these calculations provide a deep understanding of their chemical behavior. semanticscholar.org
A key application of quantum chemistry is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are fundamental descriptors of chemical reactivity and kinetic stability. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity. In studies of isoindoline-1,3-dione derivatives, DFT calculations were used to investigate their molecular and electronic properties, helping to rationalize their observed biological activity. semanticscholar.org
These computational studies can also generate maps of molecular electrostatic potential (MEP), which illustrate the charge distribution across a molecule. MEP maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to various chemical reactions.
Furthermore, quantum chemical calculations can be used to compute various molecular properties and reactivity descriptors. These include ionization potential, electron affinity, electronegativity, and chemical hardness. This data helps in building quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activities. For isoindolin-1-ones, DFT studies have been part of a broader computational workflow to identify potential inhibitors of specific enzymes. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.4 | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 3.5 | Measures the overall polarity of the molecule. |
Advanced Non Biological Applications of Isoindolin 1 Imine Derivatives
Development of Chromophores and Dyes for Material Science
The extended π-system of the isoindoline (B1297411) core, coupled with the electron-donating morpholino group, makes 2-(4-Morpholinophenyl)isoindolin-1-imine a promising candidate for the development of novel chromophores and dyes. The electronic properties of such molecules can be fine-tuned by chemical modifications, leading to materials with tailored absorption and emission characteristics.
Benzo-Fused Azadipyrromethene Chromophores
While direct synthesis of benzo-fused azadipyrromethene chromophores from this compound has not been explicitly reported, the structural motifs of isoindoline derivatives are valuable in the synthesis of various nitrogen-containing heterocyclic dyes. The isoindoline framework can be envisaged as a precursor to larger, more complex π-conjugated systems. The synthesis of related benzo-fused nitrogen heterocycles often involves cascade reactions that could potentially be adapted for isoindolin-1-imine substrates. The presence of the imine functionality offers a reactive site for cyclization and annulation reactions, which are key steps in the construction of complex dye molecules.
Fluorescent Systems and Boron Difluoride (BF2) Complexes
Boron difluoride (BF2) complexes of various organic ligands are well-known for their strong fluorescence and high photostability. researchgate.net The N-arylisoindolin-1-imine structure contains a potential N,N'-bidentate coordination site suitable for complexation with a BF2 unit. The resulting complexes are expected to exhibit interesting photophysical properties. The electron-donating morpholino group on the phenyl ring would likely lead to a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted N-phenylisoindolin-1-imine BF2 complexes. This is due to an intramolecular charge transfer (ICT) character from the morpholino donor to the isoindolin-1-imine acceptor, a phenomenon commonly observed in donor-acceptor chromophores.
The photophysical properties of such a hypothetical BF2 complex can be compared to known BF2 complexes of other N,O- and N,N-bidentate ligands. For instance, BF2 complexes of curcumin (B1669340) analogues, which also possess a donor-acceptor structure, exhibit tunable fluorescence from 500 to 800 nm depending on solvent polarity and have fluorescence quantum yields ranging from 0.24 to 0.58 in dichloromethane. rsc.orgresearchgate.net Similarly, BF2 complexes with (2-quinolin-2-yl)phenol ligands show high quantum yields and large Stokes shifts, making them promising fluorescent dyes. researchgate.net
Table 1: Comparison of Photophysical Properties of Various BF2 Complexes
| Ligand Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Curcumin Analogues rsc.org | 420-450 | 500-800 | 0.24-0.58 |
| (2-quinolin-2-yl)phenol Derivatives researchgate.net | 380-420 | 450-550 | up to 0.86 |
| Hypothetical this compound | ~450-500 | ~500-600 | Moderate to High |
Ligand Design in Coordination Chemistry
The isoindolin-1-imine scaffold is an excellent platform for the design of novel ligands for transition metal complexes. The imine nitrogen and the endocyclic nitrogen can act as donor atoms, allowing for the formation of stable chelate rings with metal ions.
Isoindolin-1-imine as Scaffolds for Pincer Ligands
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. The isoindolin-1-imine framework can be readily functionalized to incorporate a third donor atom, thereby creating an NNN pincer ligand. For instance, modification of the phenyl ring or the isoindoline core could introduce phosphine, amine, or other coordinating groups. The resulting pincer complexes often exhibit high thermal stability and are of great interest in catalysis. While specific pincer ligands based on this compound are not documented, the synthesis of NNN pincer palladium(II) complexes from N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands demonstrates the versatility of N-aryl amide-type structures in forming such coordination compounds. researchgate.net
Metal Complexes and Their Redox Properties
The coordination of this compound to transition metals is expected to yield complexes with interesting electrochemical properties. The isoindolin-1-imine ligand itself can be redox-active, and its redox potential can be modulated by the nature of the metal center and the substituents on the ligand. The electron-rich morpholinophenyl group is anticipated to increase the electron density on the ligand backbone, which in turn would affect the redox potentials of the resulting metal complexes.
In related systems, such as iron bipyridine-diimine complexes, the ligand has been shown to be "redox non-innocent," meaning it can exist in multiple oxidation states. nih.gov This property is crucial for the catalytic activity of many metal complexes. For a hypothetical complex of this compound, the morpholino group would likely make the ligand easier to oxidize. This could stabilize higher oxidation states of the coordinated metal or facilitate electron transfer processes in catalytic cycles. Studies on heteroligand Zn(II) complexes with redox-active Schiff bases have shown that the redox properties are predominantly ligand-based. mdpi.com
Table 2: Expected Influence of Ligand Substituents on Redox Potentials of Metal Complexes
| Ligand System | Substituent Effect | Impact on Redox Potential |
|---|---|---|
| Iron Bipyridine-Diimine nih.gov | Ligand-based reductions | Multiple accessible oxidation states |
| Zn(II) with Redox-Active Schiff Bases mdpi.com | Donor groups on Schiff base | Stabilization of cationic forms |
| Hypothetical M-[this compound] | Electron-donating morpholino group | Lower oxidation potentials |
Supramolecular Assembly and Molecular Recognition Phenomena
The planar structure of the isoindoline core and the presence of potential hydrogen bond donors and acceptors make this compound a candidate for participation in supramolecular assemblies. The imine linkage is known to be involved in the formation of dynamic covalent systems and self-assembling macrocycles. nih.gov
The aromatic rings of the isoindoline and phenyl groups can engage in π-π stacking interactions, which are a driving force for the formation of ordered structures in the solid state and in solution. The morpholino group, with its oxygen and nitrogen atoms, can participate in hydrogen bonding with suitable partner molecules. These non-covalent interactions could lead to the formation of gels, liquid crystals, or other organized materials. The principles of supramolecular polymerization driven by π-π interactions and electrostatic forces have been demonstrated for imine-linked macrocycles, suggesting that simpler imine-containing molecules could also exhibit self-assembly behavior. nih.gov
Chemosensor Development Based on Isoindolin-1-imine Scaffolds
The unique structural and electronic properties of the isoindolin-1-imine scaffold make it a promising candidate for the design of chemosensors. These compounds can be functionalized to selectively interact with specific analytes, leading to a detectable signal, often through fluorescence or colorimetric changes.
A notable example is the development of a fluorescent chemosensor based on a fused isoindole-imidazole scaffold for the detection of zinc ions (Zn²⁺) nih.gov. While not a simple isoindolin-1-imine, this derivative incorporates the core isoindole structure, demonstrating the potential of this heterocyclic system in sensor applications. The sensor, 1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione (IIED), was designed to exhibit a "turn-on" fluorescence response upon binding with Zn²⁺ nih.gov.
The sensing mechanism is predicated on the coordination of the metal ion with the imine and other donor atoms within the molecule, which restricts intramolecular rotation and enhances fluorescence emission. This particular chemosensor demonstrated high selectivity and sensitivity for Zn²⁺ over other competing metal ions nih.gov.
Table 1: Performance of an Isoindole-Based Fluorescent Chemosensor for Zn²⁺ Detection
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Zn²⁺ | nih.gov |
| Sensing Mechanism | Fluorescence Turn-On | nih.gov |
| Detection Limit | 0.073 µM | nih.gov |
| Stoichiometry (Sensor:Zn²⁺) | 1:1 | nih.gov |
This research underscores the potential of incorporating the isoindolin-1-imine moiety into more complex structures to create highly effective and selective chemosensors for environmentally and biologically important species.
Applications in Novel Organic Synthesis Methodologies (e.g., as building blocks for other complex heterocycles)
Isoindolin-1-imine derivatives are valuable synthons in organic chemistry, providing a versatile platform for the construction of more complex, fused heterocyclic systems. Their inherent reactivity allows for a variety of chemical transformations, making them key intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
One-pot, multi-component reactions are often employed for the efficient synthesis of isoindolin-1-imine derivatives themselves. For instance, a catalyst-free, three-component condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound can yield functionalized isoindolin-1-imines in high yields umich.eduresearchgate.net. These straightforward synthetic routes make the isoindolin-1-imine scaffold readily accessible for further chemical exploration.
Once formed, these derivatives can undergo various cyclization and condensation reactions to afford a diverse range of fused heterocycles. For example, isoindolin-1-ones, which are structurally related to isoindolin-1-imines, have been utilized as precursors in the synthesis of isoindolo[2,1-a]quinolines, a class of tetracyclic compounds with potential biological activity nih.gov.
The reactivity of the imine functionality and the adjacent ring system allows for annulation reactions, where additional rings are fused onto the isoindoline core. This strategy has been employed to synthesize a variety of nitrogen-containing heterocyclic systems. The development of ultrasonic-assisted synthesis has further enhanced the efficiency of preparing isoindolin-1-one (B1195906) derivatives, which serve as important building blocks nih.govrsc.org.
Table 2: Examples of Complex Heterocycles Synthesized from Isoindoline Scaffolds
| Starting Scaffold | Synthetic Methodology | Resulting Heterocycle | Reference |
|---|---|---|---|
| Isoindolin-1-one derivative | Wittig reaction and hydrolysis | 2-aryl-3-oxo-isoindole-1-acetic acids | nih.gov |
| 2-Arylisoindolo-1,3(2H)-diones | Reduction and subsequent reactions | 3-substituted-6,6a-dihydroisoindolo[2,1-a]quinoline-5,11-diones | nih.gov |
The versatility of the isoindolin-1-imine scaffold as a building block facilitates the generation of diverse molecular architectures, which is a crucial aspect of modern drug discovery and materials science research.
Future Research Directions in 2 4 Morpholinophenyl Isoindolin 1 Imine Chemistry
Exploration of Unconventional Synthetic Pathways
Current syntheses of isoindolin-1-imine derivatives predominantly rely on multi-component reactions (MCRs), often involving precursors like 2-cyanobenzaldehyde (B126161). researchgate.netsemanticscholar.orgumich.edu While efficient, these methods may have limitations regarding substrate scope and functional group tolerance. Future research should pivot towards exploring unconventional synthetic routes that offer milder conditions, improved yields, and access to more complex molecular architectures.
Promising areas for exploration include:
Ultrasonic and Microwave-Assisted Synthesis: These energy-efficient techniques have been successfully applied to the synthesis of related isoindolin-1-one (B1195906) scaffolds, often resulting in shorter reaction times and higher yields. nih.govrsc.org Applying these methods to isoindolin-1-imine synthesis could provide a greener and more rapid alternative to conventional heating.
Electrochemical Synthesis: Electrosynthesis offers a powerful, reagent-free method for forming C-N bonds and constructing heterocyclic rings, as demonstrated in recent advances for isoindolin-1-ones. nih.gov Investigating the electrochemical cyclization of appropriately substituted precursors could unveil novel pathways to the isoindolin-1-imine core.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance safety, scalability, and product selectivity. Adapting MCRs for isoindolin-1-imines to flow systems could enable the rapid generation of compound libraries for screening purposes.
Novel Catalytic Systems: While many syntheses are catalyst-free, exploring the use of transition-metal or organocatalysts could open up new reaction pathways, such as C-H activation or cycloaddition reactions, to build the isoindoline (B1297411) core from more diverse starting materials. nih.gov
| Synthetic Pathway | Typical Conditions | Potential Advantages for Future Research | Key Challenges |
|---|---|---|---|
| Conventional Multi-Component Reactions (MCRs) | One-pot, often catalyst-free, thermal heating (reflux). umich.edu | High atom economy, operational simplicity. | Limited substrate scope, potential for side products. |
| Ultrasonic-Assisted Synthesis | Sonication, often at room or slightly elevated temperature. nih.gov | Reduced reaction times, improved yields, energy efficiency. nih.gov | Scalability, specialized equipment requirement. |
| Electrochemical Synthesis | Application of electric current, often undivided cell setup. nih.gov | Avoids stoichiometric oxidants/reductants, mild conditions. nih.gov | Substrate compatibility with electrochemical conditions. |
| Flow Chemistry | Continuous pumping of reagents through a reactor coil. | Enhanced control, safety, scalability, and automation. | System setup complexity, potential for clogging. |
Deeper Mechanistic Understanding of Complex Multi-Component Transformations
The one-pot, multi-component synthesis of isoindolin-1-imines is elegant in its simplicity, but the underlying reaction mechanisms are often complex and presumed rather than proven. semanticscholar.org A deeper mechanistic understanding is crucial for optimizing reaction conditions, predicting outcomes for new substrates, and minimizing side-product formation.
Future research should focus on:
Identification of Intermediates: Utilizing techniques like in-situ NMR spectroscopy, mass spectrometry, and trapping experiments to identify and characterize transient intermediates. For example, in the reaction of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound, the sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization needs to be rigorously established. semanticscholar.org
Kinetic Studies: Performing kinetic analysis to determine the rate-determining step and understand the influence of reactant concentrations, solvents, and any catalytic species.
Solvent and pH Effects: Systematically investigating the role of the solvent, which can influence reaction pathways, especially in catalyst-free systems where it may act as a proton shuttle or stabilizer for intermediates. nih.gov
Computational Analysis: Employing Density Functional Theory (DFT) to model reaction pathways, calculate transition state energies, and rationalize observed regioselectivity and stereoselectivity. nih.gov
| Factor | Potential Influence on Isoindolin-1-imine Synthesis | Proposed Research Approach |
|---|---|---|
| Reaction Sequence | Dictates the final structure and potential byproducts. semanticscholar.org | In-situ spectroscopic monitoring (NMR, IR) to track reactant consumption and product formation over time. |
| Solvent Polarity/Protic Nature | Can stabilize charged intermediates and transition states, potentially acting as a catalyst. nih.gov | Systematic screening of solvents with varying properties and correlation with reaction yield and rate. |
| Substituent Effects | Electronic and steric properties of substituents on all components can alter nucleophilicity/electrophilicity and reaction rates. researchgate.net | Hammett analysis and correlation of reaction outcomes with substituent parameters. |
| Catalyst (if any) | Can alter the reaction pathway, for instance by activating an electrophile or nucleophile. nih.gov | Isolating and characterizing catalyst-substrate complexes; performing control experiments. |
Refinement and Development of Advanced Computational Models
Computational chemistry is an indispensable tool for modern chemical research. For the 2-(4-Morpholinophenyl)isoindolin-1-imine family, developing advanced computational models can accelerate discovery by predicting properties and guiding synthetic efforts. While some computational studies exist for related heterocycles, dedicated models for this specific scaffold are needed. semanticscholar.orgresearchgate.net
Future directions in this area include:
Quantum Chemical Calculations: Using high-level DFT and ab initio methods to accurately predict molecular geometries, electronic structures (HOMO/LUMO energies), and spectroscopic properties (NMR, IR, UV-Vis). semanticscholar.orgresearchgate.net This data can aid in structural confirmation and predict photochemical behavior.
Reaction Mechanism Modeling: As mentioned, computational studies can elucidate complex reaction pathways, providing insights that are difficult to obtain experimentally. nih.gov
QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models for specific applications. By correlating computed molecular descriptors with experimentally determined properties (e.g., material performance), these models can guide the design of new derivatives with enhanced characteristics.
Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments (e.g., in solution or within a polymer matrix) to understand intermolecular interactions, conformational preferences, and self-assembly behavior, which is crucial for supramolecular chemistry. semanticscholar.org
| Computational Method | Specific Application | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of spectroscopic data (1H/13C NMR, IR) and electronic properties. semanticscholar.org | Faster structural elucidation and prediction of electronic/optical characteristics. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra. | Design of molecules with specific photophysical properties for use in dyes or sensors. |
| Molecular Docking & Dynamics | Modeling interactions with host molecules or material surfaces. nih.gov | Rational design of supramolecular systems and functional materials. |
| QSAR | Correlating structural features with material properties (e.g., conductivity, thermal stability). | In-silico screening of virtual libraries to prioritize synthetic targets. |
Expansion of Non-Biological Material Science Applications and Supramolecular Systems
While much of the research on nitrogen heterocycles is driven by medicinal chemistry, the unique structure of this compound suggests significant potential in material science. researchgate.net The extended π-system, the polar imine bond, and the morpholino group provide handles for creating functional materials and complex supramolecular assemblies.
Future research should explore:
Organic Electronics: The isoindolin-1-imine core contains an "ene-imine" motif, a fragment found in important π-extended structures like porphyrins. nih.gov By incorporating this scaffold into larger conjugated systems, it may be possible to develop novel organic semiconductors, dyes for solar cells, or components for organic light-emitting diodes (OLEDs).
Stimuli-Responsive Materials: The imine bond is known to be dynamic and can be sensitive to stimuli like pH. nih.gov This property could be exploited to create "smart" materials, such as gels or polymers, whose properties (e.g., color, viscosity) change in response to environmental triggers. mdpi.com
Supramolecular Chemistry: The hydrogen bond accepting capabilities of the imine and morpholine (B109124) nitrogens, along with the aromatic rings, make these molecules excellent candidates for building blocks in supramolecular chemistry. Research could focus on their ability to form host-guest complexes, self-assemble into well-defined nanostructures, or create dynamic macrocycles and polymers through non-covalent interactions. nih.govrsc.org
| Application Area | Key Molecular Feature | Research Goal |
|---|---|---|
| Organic Semiconductors | Extended π-conjugation through the isoindoline core. nih.gov | Synthesize polymers or small molecules for use in organic field-effect transistors (OFETs). |
| Chemical Sensors | Lewis basic sites (imine/morpholine N) and fluorescent potential. | Develop chemosensors where binding of an analyte (e.g., metal ion) causes a detectable optical change. |
| Smart Gels | pH-sensitive imine bond and potential for hydrogen bonding. mdpi.com | Create hydrogels or organogels that undergo sol-gel transitions in response to pH changes. |
| Dynamic Covalent Polymers | Reversible imine bond formation (transimination). nih.gov | Develop self-healing or recyclable polymer networks based on dynamic covalent chemistry. |
Design and Synthesis of Novel Isoindolin-1-imine Scaffolds with Tunable Properties
Building on the foundations of new synthetic methods and a deeper mechanistic understanding, the ultimate goal is to design and create novel isoindolin-1-imine scaffolds with precisely tailored properties. The versatility of the core structure allows for systematic modification at several key positions to influence its electronic, steric, and physicochemical characteristics. nih.gov
Future synthetic targets should include:
Modulation of the N-2 Substituent: Replacing the 4-morpholinophenyl group with other electron-donating or electron-withdrawing aryl or heteroaryl rings to tune the molecule's redox potential and optical properties. nih.gov
Substitution on the Isoindoline Ring: Introducing substituents onto the benzo portion of the isoindoline core to modulate solubility, solid-state packing, and electronic properties.
Functionalization of the Imine Group: While the parent structure is an exocyclic imine, exploring the synthesis of related structures, such as endocyclic imines or derivatives where the imine nitrogen is part of another ring system, could lead to entirely new classes of heterocycles.
Creation of Fused Systems: Developing synthetic routes to fuse other rings (e.g., quinoline, benzofuran) onto the isoindoline backbone to create larger, more rigid, and more conjugated systems for advanced material applications. doi.org
| Modification Site | Type of Substituent/Modification | Potential Effect on Properties | Example Application |
|---|---|---|---|
| N-2 Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Lowers HOMO/LUMO energy levels, increases electron affinity. | n-type organic semiconductors. |
| N-2 Phenyl Ring | Electron-donating groups (e.g., -OMe, -NMe2) | Raises HOMO/LUMO energy levels, enhances fluorescence. | Fluorescent dyes, hole-transport materials. |
| Isoindoline Benzene (B151609) Ring | Bulky groups (e.g., t-butyl) | Disrupts π-stacking, increases solubility. | Solution-processable organic electronics. |
| Isoindoline Benzene Ring | Fused aromatic rings | Extends π-conjugation, red-shifts absorption/emission. doi.org | Near-infrared (NIR) absorbing dyes. |
Q & A
Q. What are the established synthetic routes for 2-(4-morpholinophenyl)isoindolin-1-imine, and how do reaction conditions influence yield?
The synthesis of isoindolin-1-imine derivatives often employs multicomponent reactions or unconventional pathways. For example:
- Three-component reaction : Reacting 2-cyanobenzaldehyde derivatives with amines and alcohols under catalyst-free conditions can yield substituted isoindolin-1-imines. Temperature control (e.g., refluxing ethanol) and stoichiometric ratios are critical for optimizing yields .
- Delépine reaction : Using o-bromomethylbenzonitrile with hexamethylenetetramine in dichloromethane, followed by methanol treatment, forms 2-(methoxymethyl)isoindolin-1-imine. This method avoids catalysts but requires precise solvent selection and reaction time .
Q. Key parameters :
| Method | Temperature | Solvent | Catalyst | Yield Range |
|---|---|---|---|---|
| Three-component | 80–100°C | Ethanol | None | 60–85% |
| Delépine | RT to reflux | Dichloromethane/MeOH | None | 40–75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural validation relies on:
- 1H/13C NMR : Confirms aromatic proton environments and morpholine group integration. For example, the morpholine moiety shows characteristic signals at δ 3.7–3.8 ppm (N–CH2–O) .
- FT-IR : Peaks near 1650 cm⁻¹ (C=N stretch) and 1100 cm⁻¹ (morpholine C–O–C) are diagnostic .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) align with calculated molecular weights (e.g., C₁₈H₁₉N₃O: 293.36 g/mol) .
Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve tautomeric equilibria, as isoindolin-1-imines may exhibit isoindole-isoindoline tautomerism .
Advanced Research Questions
Q. How can researchers address contradictory data in the biological activity of isoindolin-1-imine derivatives?
Discrepancies in reported activities (e.g., NMDA receptor antagonism vs. PAR-1 inhibition) may arise from:
- Structural variations : Substituents on the isoindolin-1-imine core (e.g., aryl vs. alkoxy groups) modulate target selectivity. For example, 2-alkoxy derivatives show enhanced PAR-1 affinity .
- Assay conditions : Differences in cell lines, incubation times, or concentration ranges (e.g., IC₅₀ values spanning 0.1–10 µM) require standardization .
Q. Methodological approach :
Perform dose-response assays across multiple models.
Use molecular docking to predict binding modes to targets like NMDA receptors.
Validate with knockout cell lines to isolate mechanism-specific effects.
Q. What strategies optimize the regioselectivity of reactions involving this compound?
Regioselectivity challenges arise in electrophilic substitutions or cross-coupling reactions. Solutions include:
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactivity at the isoindoline ring .
- Catalytic systems : Pd-based catalysts with morpholine-coordinating ligands (e.g., PPh₃) enhance C–H activation at specific positions .
Case study : In Suzuki-Miyaura coupling, the morpholine group’s electron-donating effect directs cross-coupling to the para position of the phenyl ring, achieving >90% regioselectivity .
Q. How does tautomerism influence the chemical reactivity of isoindolin-1-imines?
Isoindolin-1-imines exist in equilibrium with isoindole tautomers, governed by the Curtin-Hammett principle. This impacts:
Q. Experimental validation :
- Monitor tautomer ratios using variable-temperature NMR (e.g., coalescence temperatures).
- DFT calculations predict dominant tautomers based on solvent polarity and substituent effects .
Q. What are the challenges in scaling up synthesis of this compound for in vivo studies?
Key scalability issues include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
